2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are considered bioisosteres of purines and are known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry research. [, ] They are often explored as potential anti-tumor, antimicrobial, and anti-diabetic agents. [, ] Specifically, the compound serves as a key intermediate in the synthesis of Anagliptin, a dipeptidyl peptidase-IV (DPP-4) inhibitor. []
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a notable compound in the field of organic chemistry, particularly among the pyrazolo[1,5-a]pyrimidine derivatives. Its molecular formula is , with a molecular weight of approximately 245.16 g/mol. This compound is recognized for its potential applications in various scientific domains, including medicinal chemistry and materials science.
The compound can be sourced from several chemical suppliers and research institutions, often available in high purity (typically around 95%) for research purposes. It has been cataloged under the Chemical Abstracts Service number 691868-52-7, which facilitates its identification in chemical databases.
It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds characterized by a fused ring system containing both pyrazole and pyrimidine moieties. These compounds exhibit diverse biological activities and are of interest for their fluorescent properties.
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves a two-step process:
The molecular structure of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused ring system with distinct substituents:
The InChI representation is as follows:
The compound's structural data indicates significant electron-withdrawing effects due to the trifluoromethyl group, which can influence its reactivity and interaction with biological targets.
The chemical reactivity of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can include:
Technical details regarding specific reaction conditions or yields are often documented in synthetic protocols related to similar pyrazolo[1,5-a]pyrimidines .
The mechanism of action for compounds like 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid often involves:
Research indicates that structural modifications can enhance fluorescence properties, making these compounds suitable for applications in bioimaging and sensor technologies .
Key physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem and vendor specifications .
The applications of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid span various fields:
This compound represents a versatile building block for further exploration in both academic research and industrial applications.
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-rich bicyclic heterocycles characterized by a fused pyrazole and pyrimidine ring system. This scaffold has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to purine nucleobases, enabling diverse biological interactions. The molecular framework offers distinct regiochemical positions (C-2, C-3, C-5, C-6, and C-7) amenable to strategic functionalization, facilitating precise modulation of electronic properties, steric constraints, and pharmacophore presentation. The bicyclic system exhibits planar geometry that promotes optimal interactions with biological targets, particularly enzyme active sites, while maintaining metabolic stability. Among the various substituted derivatives, trifluoromethylated pyrazolo[1,5-a]pyrimidines have gained substantial research interest due to the synergistic combination of the inherent biological properties of the core scaffold with the unique physicochemical attributes imparted by fluorine atoms [3] [6].
The structural taxonomy of pyrazolo[1,5-a]pyrimidine derivatives is systematically defined by the position and nature of substituents on the bicyclic framework. For 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the nomenclature explicitly defines: (1) a methyl group (-CH₃) at the C-2 position of the pyrazole ring; (2) a trifluoromethyl group (-CF₃) at the C-7 position of the pyrimidine ring; and (3) a carboxylic acid (-COOH) moiety at the C-6 position of the pyrimidine ring. This specific substitution pattern creates a multifunctional pharmacophore with distinct electronic and steric properties. The trifluoromethyl group at C-7 is positioned ortho to the carboxylic acid at C-6, creating a unique electronic environment that influences both the acidity of the carboxylic acid and the electron-deficient character of the pyrimidine ring. The C-2 methyl group provides steric bulk without significant electronic perturbation, serving as a regiochemical control element in further derivatization [1] [6].
Table 1: Structural Features and Effects of Key Substituents in 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Position | Substituent | Steric Contribution | Electronic Contribution | Role in Molecular Interactions |
---|---|---|---|---|
C-2 | Methyl (-CH₃) | Moderate steric bulk | Weak electron donation (+I effect) | Steric hindrance, hydrophobic interactions |
C-6 | Carboxylic Acid (-COOH) | Moderate steric bulk | Strong electron-withdrawal (-I, -M effects), H-bond donor/acceptor | Ionic interactions, H-bonding, metal coordination |
C-7 | Trifluoromethyl (-CF₃) | Significant steric bulk | Strong electron-withdrawal (-I effect), high lipophilicity | Enhanced membrane permeability, metabolic stability, dipole interactions |
The trifluoromethyl group (-CF₃) at C-7 confers exceptional advantages in drug design. Its strong electron-withdrawing nature (-I effect) significantly modulates the electron density of the pyrimidine ring, enhancing electrophilic character at adjacent positions and improving oxidative metabolic stability. The C-F bond strength (approximately 485 kJ/mol) provides exceptional stability against metabolic cleavage. Furthermore, the trifluoromethyl group substantially increases lipophilicity (as measured by π values in Hansch analysis), facilitating enhanced membrane permeability and bioavailability. The combination of high lipid solubility and low polar surface area makes trifluoromethylated derivatives particularly effective at traversing biological membranes [3] [6] [8].
The carboxylic acid moiety at C-6 introduces critical polarity and hydrogen-bonding capability. This functional group serves as a versatile handle for salt formation (improving aqueous solubility) and for covalent linkage to other pharmacophores through amide or ester formation. The acidity of the carboxylic acid (pKₐ typically 3.5-4.5 in this scaffold) enables ionization under physiological conditions, enhancing water solubility and providing a mechanism for ionic interactions with biological targets. The carboxylic acid can participate in strong hydrogen-bonding networks with enzyme active sites, often mimicking natural substrates or cofactors. When combined with the electron-withdrawing trifluoromethyl group at the adjacent position, the carboxylic acid exhibits enhanced acidity compared to non-fluorinated analogs, potentially strengthening electrostatic interactions with target proteins [5] [7].
The strategic combination of these moieties creates a molecular scaffold with balanced physicochemical properties—the trifluoromethyl group enhances lipophilicity and membrane permeability while the carboxylic acid ensures sufficient aqueous solubility for bioavailability. This balance is critical for achieving optimal pharmacokinetic profiles in drug candidates. Additionally, the carboxylic acid serves as a synthetic handle for further derivatization, particularly through amidation reactions to create prodrugs or to modulate target affinity [5] [8].
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly since initial reports in the mid-20th century. Early routes relied on cyclocondensation reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents. The development of trifluoromethylated derivatives gained momentum with the advent of accessible trifluoromethyl-containing building blocks in the 1980s-1990s. A pivotal advancement came through the utilization of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones as versatile 1,3-biselectrophiles for cyclocondensation with 3-aminopyrazoles. This approach provided regioselective access to 7-trifluoromethylpyrazolo[1,5-a]pyrimidines under both conventional heating and microwave irradiation, the latter significantly reducing reaction times from hours to minutes [1] [5] [6].
Table 2: Evolution of Synthetic Methods for Trifluoromethylated Pyrazolo[1,5-a]pyrimidines
Time Period | Synthetic Strategy | Key Building Blocks | Advancements | Limitations |
---|---|---|---|---|
1980s-1990s | Conventional Cyclocondensation | 1,3-Dicarbonyl compounds, β-enaminones | Regioselective synthesis of 5-aryl-7-trifluoromethyl derivatives | Long reaction times (16-24 h), moderate yields (50-70%) |
Early 2000s | Enaminone-based Cyclization | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Improved regiocontrol for 7-trifluoromethyl isomers | Limited functional group tolerance at C-6 position |
2010-2015 | Microwave-Assisted Synthesis | β-Enaminones, 3-amino-5-halopyrazoles | Reaction times reduced to 10-30 min, yields improved to 80-95% | Specialized equipment required, scalability challenges |
2015-Present | Sequential Functionalization | Pre-formed 7-trifluoromethyl cores, halogenation/trifluoromethylation | Late-stage diversification at C-3/C-6 positions (e.g., carboxylic acid introduction) | Multi-step sequences, purification challenges |
The specific incorporation of carboxylic acid functionality at C-6 has been achieved through several strategic approaches: (1) hydrolysis of ester precursors introduced via cyclocondensation with β-ketoesters; (2) carbonation of metallated intermediates (e.g., lithiated species at C-6); and (3) oxidative transformation of aldehyde or hydroxymethyl groups. The most efficient route involves regioselective iodination at C-3 using N-iodosuccinimide (NIS), followed by palladium-catalyzed carbonylation to install the carboxylic acid directly. This method preserves the acid-sensitive trifluoromethyl group while allowing precise functionalization at C-6. Recent innovations have demonstrated copper-catalyzed coupling methods to introduce carboxylate-containing side chains, further expanding the synthetic toolkit for this scaffold [6] [10].
The development of sequential functionalization protocols represents a significant milestone. For example, the synthesis of 3,7-bis(trifluoromethyl) derivatives via iodination/trifluoromethylation sequences showcases the versatility of this scaffold for further elaboration. These methodologies have enabled the preparation of diverse analogs for structure-activity relationship studies, particularly in the context of kinase inhibition and antimicrobial applications. The historical progression reflects a shift from simple cyclization methods to sophisticated, regiocontrolled multifunctionalization strategies that enable precise modulation of the core scaffold for targeted biological applications [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1